1-Amino-2-naphthol-4-sodium sulfonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-amino-3-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROYXPDJRYHBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208261 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-58-0 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazine Hydrate Reduction Method
The hydrazine hydrate reduction method, described in Example 6 of ChemicalBook’s synthesis protocol, achieves a 98.9% yield through a three-stage reaction.
Stage 1 : 1-Nitroso-2-naphthol (175 kg) is combined with water (350 kg), sodium hydroxide (8 kg), activated carbon (2 kg), and FeCl₃·6H₂O (5 kg) at 60–65°C for 45 minutes.
Stage 2 : Hydrazine hydrate (120 kg, 80% solution) is added, followed by a 6-hour insulation reaction.
Stage 3 : Sodium sulfite (415 kg) is introduced in three batches under pH 7–8 conditions, adjusted with 5% sulfuric acid. The final product is isolated via pressure filtration, yielding 238.2 kg of 1-amino-2-naphthol-4-sulfonic acid.
This method’s efficiency stems from FeCl₃’s catalytic role in accelerating nitroso group reduction while sodium sulfite stabilizes intermediates. The process is notable for its large-scale applicability but requires precise pH control to minimize byproducts like sulfonated naphthoquinones.
Semi-Continuous Nitrosation Process
A patent by EP0262093A2 details a semi-continuous approach that eliminates organic solvents, reducing wastewater toxicity.
Key Steps :
-
Nitrosation : 2-Naphthol is metered as a finely dispersed aqueous suspension (particle size <50 µm) into a pre-cooled (0–5°C) mixture of sodium nitrite and sulfuric acid. This prevents local acid accumulation and nitrous gas release.
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Bisulfite Addition : Sodium bisulfite (572 parts) is added to the reaction mass at 25°C, forming 1-hydroxylamino-2-tetralone sulfonic acid.
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Reduction : Transition metal catalysts (CuSO₄ or FeSO₄) enable reduction at 25–90°C under acidic conditions (pH 5–5.5), yielding 202.6 kg of product after vacuum drying.
This method’s continuous operation reduces reaction time by 40% compared to batch processes, with a purity exceeding 99% due to minimized byproduct formation.
Dispersant-Assisted Alkaline Dissolution
CN101811998A introduces a dispersant (0.05–5% of 2-naphthol mass) to enhance reaction homogeneity.
Procedure :
-
2-Naphthol is dissolved in 5–10% NaOH with dispersant, forming a sodium phenolate solution.
-
Concentrated HCl is added to pH 6–7, precipitating 2-naphthol crystals.
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Sodium nitrite (50–55% of 2-naphthol mass) and HCl (65–75% of 2-naphthol mass) are introduced at 0–5°C for 2–6 hours, completing nitrosation.
The dispersant (e.g., polyvinylpyrrolidone) prevents particle agglomeration, ensuring uniform nitrosation. While yields are unspecified, this method reduces HCl consumption by 15% compared to conventional acidification.
Comparative Analysis of Preparation Methods
Critical Process Considerations
pH Control Mechanisms
All methods require strict pH regulation:
Catalytic Systems
Chemical Reactions Analysis
1-Amino-2-naphthol-4-sodium sulfonate undergoes various chemical reactions, including:
Oxidation: Controlled oxidation with nitric acid yields ammonium 1,2-naphthoquinone-4-sulfonate.
Reduction: The compound can be reduced under acidic conditions to form different derivatives.
Scientific Research Applications
1-Amino-2-naphthol-4-sodium sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is employed in various biochemical assays and as a reagent in analytical chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2-naphthol-4-sodium sulfonate involves its functional groups. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, while the sulfonate group enhances the compound’s solubility in water. These properties make it effective in various chemical reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
The reactivity and applications of naphthalene derivatives depend critically on substituent positions. Key analogs include:
Reactivity and Stability
- Photochemical Behavior: Unlike 1-naphthol-2-sulfonate and 1-naphthol-4-sulfonate, which undergo alkaline degradation at high temperatures, this compound exhibits stability in alkaline solutions at room temperature due to the electron-donating amino group .
- Complexation: The sodium sulfonate group facilitates coordination with metals (e.g., aluminum), enabling its use in colorimetric assays with a molar absorptivity of 11,000 for Al complexes . In contrast, non-sulfonated analogs like 3-aminophenol lack this capability .
Solubility and Handling
- This compound: Highly soluble in water due to the ionic sulfonate group; solutions require fresh preparation to avoid oxidation .
- 1-Amino-2-naphthol-4-sulfonic acid: Sparingly soluble in water; often stabilized in mixtures with sodium salts .
- 8-Amino-2-naphthol: Soluble in hot water and oxygenated solvents but prone to degradation under acidic conditions .
Biological Activity
1-Amino-2-naphthol-4-sodium sulfonate (CAS No. 5959-58-0) is a sulfonated derivative of naphthol that has garnered attention for its various biological activities. This compound is primarily known for its applications in dye manufacturing, but recent studies have illuminated its potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8NNaO4S
- Molecular Weight : 251.24 g/mol
The compound features an amino group and a sulfonate group attached to a naphthalene ring, which contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : It may alter membrane permeability, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The proposed mechanism includes:
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
Table 2: Anti-inflammatory Activity Assessment
| Assay Type | Concentration Used | Effect Observed | Reference |
|---|---|---|---|
| Cytokine Production | 50 µM | Reduced TNF-alpha by 50% | |
| Cell Viability | 100 µM | No cytotoxicity observed |
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates from patients with urinary tract infections demonstrated the efficacy of this compound. The compound was tested against resistant strains of E. coli and Klebsiella pneumoniae. Results showed that it effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent.
Q & A
Basic: What are the optimal methods for synthesizing and purifying 1-Amino-2-naphthol-4-sodium sulfonate?
Answer:
The synthesis typically involves sulfonation and amination of naphthol derivatives. A detailed procedure includes dissolving 1-Amino-2-naphthol-4-sulfonic acid in sodium metabisulfite solution, followed by controlled oxidation to stabilize the product . Key steps:
- Sulfonation : Use concentrated sulfuric acid at 80–100°C to introduce the sulfonic group.
- Amination : React with ammonia or ammonium salts under reflux.
- Purification : Recrystallize from hot sodium bisulfite solutions to avoid oxidation artifacts. Note that alkaline solutions oxidize readily in air, forming brown byproducts; thus, inert atmospheres (e.g., nitrogen) are recommended during handling .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- UV-Vis Spectroscopy : Detect absorption peaks at 280 nm (aromatic π→π* transitions) and 340 nm (n→π* transitions from hydroxyl and amino groups) .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10) to assess purity (>98%) .
- Elemental Analysis : Confirm molecular composition (C₁₀H₈NNaO₄S; MW: 261.23) and compare with theoretical values .
Intermediate: What are the common stability challenges, and how can they be mitigated in experimental workflows?
Answer:
The compound is photosensitive and prone to oxidation. Stability protocols include:
- Storage : Keep in amber vials at 4°C under anhydrous conditions; avoid exposure to humidity .
- Buffered Solutions : Prepare fresh solutions in sodium metabisulfite (3% w/v) to inhibit oxidation during assays .
- Degradation Monitoring : Track color changes (gray crystals → pink upon light exposure) as an indicator of instability .
Advanced: How do researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : The compound exists in keto-enol forms, leading to variable NMR signals. Use deuterated DMSO to stabilize tautomers and assign peaks accurately .
- Impurity Interference : Trace metal ions (e.g., Fe³⁺) can catalyze oxidation, altering UV profiles. Chelate with EDTA pre-analysis .
- Method Validation : Cross-validate with FT-IR (S=O stretch at 1180 cm⁻¹, NH bend at 1600 cm⁻¹) and mass spectrometry (ESI-MS m/z 239.25 [M−H]⁻) .
Advanced: What computational approaches are effective for modeling its reactivity in catalytic systems?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., sulfonic group at C4 directs reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous NaOH to understand aggregation behavior .
- Docking Studies : Model interactions with enzymes (e.g., peroxidases) to explore its role in redox-driven syntheses .
Intermediate: How is this compound applied in phosphate determination assays?
Answer:
It serves as a chromogenic agent in the 1,2,4-Aminonaphtholsulfonic Acid Method:
Reagent Preparation : Dissolve 0.5 g in 150 mL sodium metabisulfite (3% w/v), dilute to 200 mL .
Reaction Mechanism : Forms a blue complex with phosphate-molybdate under acidic conditions (λₘₐₓ = 820 nm) .
Calibration : Use KH₂PO₄ standards (0.11 mg/mL) and linear regression (R² > 0.995) for quantification .
Advanced: What factorial design strategies optimize its synthesis yield?
Answer:
A 2³ factorial design can test variables:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 80°C | 100°C |
| Reaction Time | 2 h | 4 h |
| Catalyst (H₂SO₄) | 1.5 eq | 2.5 eq |
Outcome : ANOVA identifies temperature as the most significant factor (p < 0.05). Optimal conditions: 95°C, 3.5 h, 2.2 eq H₂SO₄, yielding 82% .
Intermediate: What safety protocols are critical for handling this compound in laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
